molecular formula C13H16N2O2 B12223812 2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B12223812
M. Wt: 232.28 g/mol
InChI Key: AMALHRCSFWHKND-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative with an appropriate leaving group.

    Formation of the Azetidin-1-yl Moiety: The azetidin-1-yl group can be synthesized through a ring-closing reaction involving a suitable amine and a halogenated precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Chemical Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1-(pyridin-4-yl)ethan-1-one: This compound shares the cyclopropyl and pyridinyl groups but lacks the azetidin-1-yl moiety.

    3-Cyclopropyl-1-(pyridin-3-yl)prop-2-yn-1-one: Similar in structure but with a different substitution pattern on the pyridine ring.

Uniqueness

2-Cyclopropyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is unique due to the presence of the azetidin-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-cyclopropyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone

InChI

InChI=1S/C13H16N2O2/c16-13(7-10-1-2-10)15-8-12(9-15)17-11-3-5-14-6-4-11/h3-6,10,12H,1-2,7-9H2

InChI Key

AMALHRCSFWHKND-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2CC(C2)OC3=CC=NC=C3

Origin of Product

United States

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